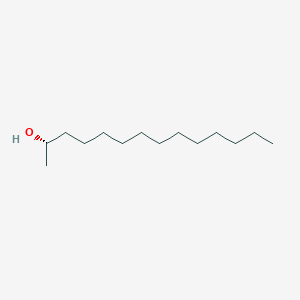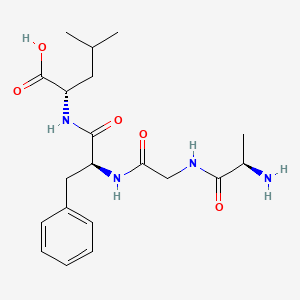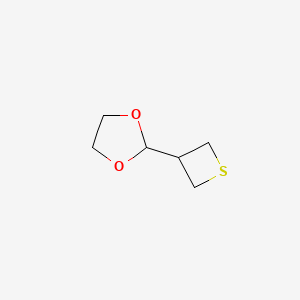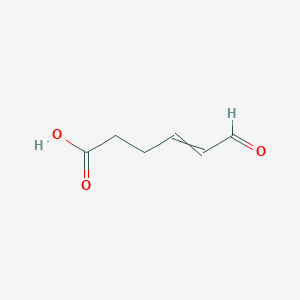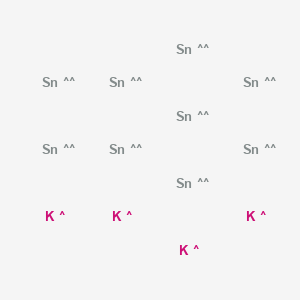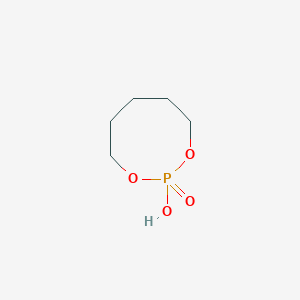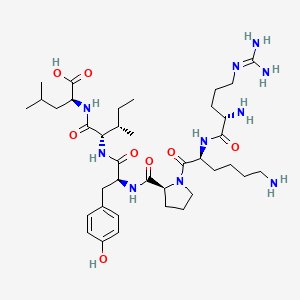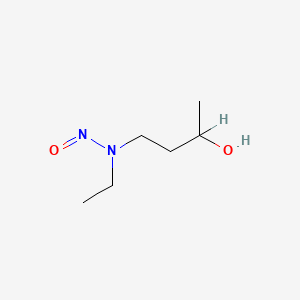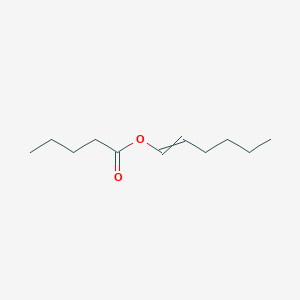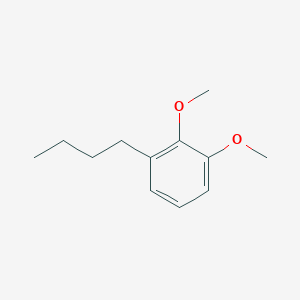
1-Butyl-2,3-dimethoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-2,3-dimethoxybenzene is an organic compound belonging to the class of aromatic compounds It consists of a benzene ring substituted with a butyl group at the first position and two methoxy groups at the second and third positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Butyl-2,3-dimethoxybenzene can be synthesized through the Friedel-Crafts alkylation reaction. This involves the reaction of 2,3-dimethoxytoluene with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 1-Butyl-2,3-dimethoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the methoxy groups to hydroxyl groups.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
1-Butyl-2,3-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex aromatic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-butyl-2,3-dimethoxybenzene involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The butyl group provides hydrophobic character, affecting the compound’s solubility and membrane permeability.
Comparación Con Compuestos Similares
1-Butyl-4-methoxybenzene: Similar structure but with only one methoxy group.
1-Butyl-2,4-dimethoxybenzene: Similar structure but with methoxy groups at different positions.
1-Butyl-3,4-dimethoxybenzene: Similar structure but with methoxy groups at different positions.
Uniqueness: 1-Butyl-2,3-dimethoxybenzene is unique due to the specific positioning of its substituents, which influences its chemical reactivity and physical properties. The presence of two methoxy groups adjacent to each other can lead to unique electronic effects and steric interactions, distinguishing it from other similar compounds.
Propiedades
Número CAS |
82895-27-0 |
|---|---|
Fórmula molecular |
C12H18O2 |
Peso molecular |
194.27 g/mol |
Nombre IUPAC |
1-butyl-2,3-dimethoxybenzene |
InChI |
InChI=1S/C12H18O2/c1-4-5-7-10-8-6-9-11(13-2)12(10)14-3/h6,8-9H,4-5,7H2,1-3H3 |
Clave InChI |
TYEIKLOYVMBOAQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=C(C(=CC=C1)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



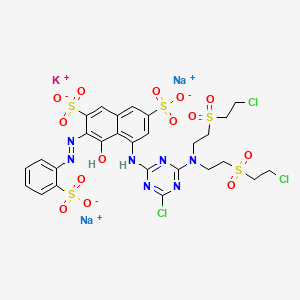
![Methyl [3-chloro-4-(4-ethoxyphenoxy)phenyl]carbamate](/img/structure/B14418024.png)
